7-Methyl-5-nitroisatin
Overview
Description
7-Methyl-5-nitroisatin is a derivative of isatin, a heterocyclic compound with a wide range of biological activities. The presence of a methyl group at the 7th position and a nitro group at the 5th position on the isatin core structure enhances its chemical reactivity and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer research.
Mechanism of Action
Target of Action
The primary target of 7-Methyl-5-nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle, and its overexpression is often associated with the development of cancers .
Mode of Action
This compound interacts with CDK2 as a competitive inhibitor . By binding to the active site of CDK2, this compound prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound can halt cell cycle progression, leading to the suppression of cell proliferation .
Pharmacokinetics
The ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound have been studied . The compound shows good oral absorption, membrane permeability, and bioavailability . Its solubility in water is low, which may affect its bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2 activity, leading to cell cycle arrest . On a cellular level, this results in the suppression of cell proliferation, making this compound a potential anticancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .
Biochemical Analysis
Biochemical Properties
7-Methyl-5-nitroisatin plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent enzyme activity . This interaction highlights the potential of this compound in anticancer therapy, as CDK2 overexpression is closely associated with cancer development .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. In cervical cancer cells (SiHa), it has been shown to inhibit cell growth and induce cytotoxicity . The compound influences cell function by interfering with cell signaling pathways, particularly those involved in cell proliferation and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced cancer cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound may interact with other enzymes and proteins involved in cellular signaling pathways, contributing to its overall anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability in aqueous solutions with appropriate solvents, such as DMSO or NMP, which enhance its solubility and reduce toxicity . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of cancer cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s membrane permeability and bioavailability are influenced by its interaction with these transporters . Additionally, this compound’s distribution within tissues affects its localization and accumulation, which can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its activity and therapeutic potential. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-nitroisatin typically involves the nitration of 7-methylisatin. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions need to be carefully controlled to ensure the selective nitration at the 5th position without affecting other parts of the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-nitroisatin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
7-Methyl-5-nitroisatin has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has shown potential as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Isatin: The parent compound of 7-Methyl-5-nitroisatin, known for its wide range of biological activities.
5-Nitroisatin: Similar to this compound but lacks the methyl group at the 7th position.
7-Methylisatin: Similar to this compound but lacks the nitro group at the 5th position.
Uniqueness: this compound is unique due to the presence of both the methyl and nitro groups, which enhance its chemical reactivity and biological properties. This dual substitution makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-methyl-5-nitro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREHMPHOKRQMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405570 | |
Record name | 7-Methyl-5-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70343-13-4 | |
Record name | 7-Methyl-5-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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